Cyclododecanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclododecanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPDQOXAJMVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237017 | |
| Record name | Cyclododecanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-36-6 | |
| Record name | Cyclododecanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclododecanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclododecanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Cyclic Carboxylic Acids in Synthesis and Materials
Cyclic carboxylic acids, the broader family to which cyclododecanecarboxylic acid belongs, are fundamental building blocks in organic synthesis and play a crucial role in materials science. Their utility stems from the reactive nature of the carboxyl group combined with the structural features of the carbocyclic ring. ontosight.ainumberanalytics.com
In organic synthesis, these acids are versatile intermediates for creating more complex molecules. scbt.com The carboxyl group can undergo a variety of transformations, including esterification, amidation, and reduction, allowing for the introduction of diverse functional groups. numberanalytics.comscbt.com For instance, the conversion of cyclic carboxylic acids into esters or amides is a common strategy in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comsmolecule.com Furthermore, recent advancements have shown that cyclic carboxylic acids can undergo innovative reactions like carbonylative ring expansion, a process that incorporates the exocyclic carbonyl group into the ring to form larger cyclic structures like lactones and lactams. chemrxiv.org
In materials science, cyclic carboxylic acids are instrumental in the development of new polymers and functional materials. ontosight.ai They serve as monomers for the synthesis of polyesters and polyamides, which have widespread applications in textiles, packaging, and engineering materials. ontosight.ai The structure of the cyclic component influences the physical properties of the resulting polymer, such as its thermal stability and mechanical strength. Additionally, these acids are utilized in the creation of functional materials like metal-organic frameworks (MOFs) and biodegradable polymers, contributing to advancements in sustainable chemistry. scbt.com Their derivatives have also found use in formulations for adhesives and sealants. smolecule.com
Historical Context of Research and Development
While the detailed historical timeline of cyclododecanecarboxylic acid's discovery and early development is not extensively documented in readily available literature, its roots are intertwined with the broader history of industrial organic chemistry. The synthesis of related structures, such as lauryl lactam, a precursor to certain types of nylon, involves intermediates derived from cyclododecane (B45066). One industrial process to obtain this compound involves the carbonylation of cyclododeca-1,5,9-triene (B165249) using palladium catalysts. scribd.com
Early research into cyclic compounds, such as the synthesis of trans-cyclopentane-1,2-dicarboxylic acid first reported by Perkin in 1887, laid the groundwork for the investigation of larger ring systems. oregonstate.edu The interest in such compounds was often driven by their potential biological activity or their utility as monomers in polymer chemistry. oregonstate.edu The development of synthetic methods for cyclic compounds has been an ongoing area of research, with classic techniques like malonic ester synthesis being adapted for the creation of cyclic carboxylic acids like cyclopropanecarboxylic acid. youtube.com
Spectroscopic and Crystallographic Elucidation of Cyclododecanecarboxylic Acid Systems
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a wealth of information regarding the molecular structure and electronic properties of cyclododecanecarboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry, and UV-Vis spectroscopy are indispensable for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its structure.
The ¹H NMR spectrum of a carboxylic acid is characterized by the downfield chemical shift of the acidic proton of the carboxyl group, which typically appears as a broad singlet in the range of 10-13 ppm. nih.govlibretexts.org This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org The protons on the carbon adjacent to the carboxyl group (α-protons) are also deshielded and resonate in the 2-3 ppm region. libretexts.org The remaining methylene (B1212753) protons of the cyclododecane (B45066) ring would appear as a complex multiplet in the upfield region, typically between 1.2 and 1.7 ppm.
In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid is highly deshielded and appears in the range of 165-185 ppm. libretexts.orghmdb.caoregonstate.edu Saturated aliphatic acids like this compound are expected to have their carbonyl carbon signal towards the downfield end of this range, at approximately 180-185 ppm. hmdb.ca The carbon atom to which the carboxyl group is attached (α-carbon) is also deshielded and typically resonates between 40 and 55 ppm. oregonstate.edu The other methylene carbons of the large cyclododecane ring would produce a series of signals in the alkane region, generally between 20 and 35 ppm. Due to the flexibility and multiple conformations of the large ring, some of these carbon signals may overlap.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) |
| ¹H | Methine (α-CH) | 2.2 - 2.6 (multiplet) |
| ¹H | Methylene (-CH₂) | 1.2 - 1.7 (complex multiplet) |
| ¹³C | Carbonyl (-C=O) | ~182 |
| ¹³C | Methine (α-C) | ~45 |
| ¹³C | Methylene (-CH₂) | 20 - 35 |
Note: The predicted values are based on general chemical shift ranges for carboxylic acids and related cycloalkane derivatives. libretexts.orghmdb.cahmdb.cachemicalbook.comchemicalbook.com
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. spectroscopyonline.com The carboxylic acid group has several characteristic vibrational bands that are readily identifiable.
In the IR spectrum of this compound, a very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nih.govxtalpi.comcore.ac.uk This broadness is a hallmark of the strong hydrogen bonding present in the solid state and in concentrated solutions. spectroscopyonline.comxtalpi.com Superimposed on this broad O-H band are the C-H stretching vibrations of the cyclododecane ring, which typically appear as sharper peaks between 2850 and 3000 cm⁻¹. dergipark.org.tr
Another key feature is the intense C=O (carbonyl) stretching band, which for a saturated aliphatic carboxylic acid dimer, is observed around 1700-1725 cm⁻¹. spectroscopyonline.comcore.ac.uk The C-O stretching vibration appears in the 1210-1320 cm⁻¹ region, while the out-of-plane O-H bend gives rise to a broad absorption around 900-960 cm⁻¹. spectroscopyonline.com
Raman spectroscopy, being less sensitive to the highly polar O-H and C=O bonds, provides complementary information. The C-C stretching and CH₂ twisting and rocking modes of the large cycloalkane ring are often more prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | IR | 2500 - 3300 | Strong, Very Broad |
| C-H stretch (alkane) | IR, Raman | 2850 - 3000 | Medium to Strong, Sharp |
| C=O stretch | IR | 1700 - 1725 | Strong, Sharp |
| C-O stretch | IR | 1210 - 1320 | Medium |
| O-H bend (out-of-plane) | IR | 900 - 960 | Medium, Broad |
Note: These are typical ranges for carboxylic acids and may vary slightly based on the physical state of the sample. spectroscopyonline.comxtalpi.comchemistrytalk.org
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte. pressbooks.pub For this compound (molar mass: 212.33 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 212.
The fragmentation pattern in electron ionization (EI) mass spectrometry offers valuable structural clues. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). unimas.my Another common fragmentation is the McLafferty rearrangement, which can lead to a significant peak, particularly in straight-chain acids. In the case of this compound, fragmentation of the cycloalkane ring is also expected, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Interpretation |
| 212 | [C₁₃H₂₄O₂]⁺ | Molecular Ion (M⁺) |
| 195 | [C₁₃H₂₃O]⁺ | Loss of •OH (M-17) |
| 167 | [C₁₂H₂₃]⁺ | Loss of •COOH (M-45) |
| Various | [CₙH₂ₙ₋₁]⁺ | Fragmentation of the cyclododecane ring |
Note: The relative abundance of these fragments can vary depending on the ionization method and energy. unimas.mymasterorganicchemistry.com
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nanoqam.ca Organic molecules containing only sigma (σ) bonds, like alkanes, require high-energy UV radiation (typically < 200 nm) to induce electronic transitions (σ → σ*), which is outside the range of standard UV-Vis spectrophotometers. libretexts.orgmsu.edu
The carboxyl group of this compound contains a carbonyl group (C=O) and non-bonding electrons (n) on the oxygen atoms. This allows for a weak n → π* transition, which for simple, non-conjugated carboxylic acids, typically occurs at a wavelength around 200-210 nm. nanoqam.camsu.edu This absorption is generally of low intensity. libretexts.org Because this absorption occurs at the lower limit of the accessible UV range and is weak, UV-Vis spectroscopy is not a primary technique for the routine identification of simple saturated carboxylic acids like this compound. rsc.org The absence of significant absorption in the 220-800 nm range is consistent with the lack of extended conjugation in the molecule.
Table 4: Expected Electronic Transitions for this compound
| Transition | Chromophore | Approximate λmax (nm) | Molar Absorptivity (ε) |
| n → π | C=O | ~200 - 210 | Low (<100) |
| σ → σ | C-C, C-H | < 200 | Strong |
Note: These values are for non-conjugated carboxylic acids. nanoqam.calibretexts.orgmsu.edu
X-ray Crystallography of this compound and Its Cocrystals
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise solid-state structure of a crystalline compound. researchgate.netnih.gov The analysis of single crystals of this compound or its cocrystals can reveal detailed information about its conformation and packing in the crystal lattice.
Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. nih.govugr.esrsc.org It is highly probable that this compound adopts such a dimeric structure in its crystalline form.
The large and flexible cyclododecane ring can adopt various conformations, and SC-XRD can pinpoint the specific conformation present in the crystal. The study of cocrystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, has become a significant area of crystal engineering. xtalpi.comugr.es Cocrystals of this compound with other molecules, such as nitrogen-containing heterocyclic compounds, can be formed through hydrogen bonding between the carboxylic acid group and basic sites on the coformer molecule. These studies provide insight into supramolecular synthons and the design of new solid forms with tailored properties. nih.govrsc.org
Table 5: Illustrative Crystallographic Data for a Carboxylic Acid Cocrystal System
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.8749 |
| b (Å) | 16.4118 |
| c (Å) | 7.1373 |
| α (°) | 90 |
| β (°) | 93.803 |
| γ (°) | 90 |
| Volume (ų) | 1037.28 |
| Z | 4 |
| Hydrogen Bonding Motif | R²₂(8) (dimer) or Acid-Pyridine Heterosynthon |
Hydrogen Bonding Networks in this compound Cocrystals
The formation of cocrystals is predominantly guided by non-covalent interactions, with hydrogen bonds playing a pivotal role, particularly when carboxylic acid moieties are present. fip.org In a hypothetical cocrystal of this compound with a suitable coformer, the carboxylic acid group would be the primary site for establishing robust hydrogen bonding networks.
The most common and predictable hydrogen bond motif involving a carboxylic acid is the carboxylic acid dimer, where two acid molecules form a cyclic R²₂(8) graph set motif through a pair of O-H···O hydrogen bonds. However, in the context of cocrystal formation, the aim is often to disrupt this homosynthon in favor of a heterosynthon between the this compound and the coformer.
The selection of a coformer is critical in dictating the resultant hydrogen bonding pattern. nih.gov For instance, a coformer containing a pyridine (B92270) ring would likely lead to the formation of a strong O-H···N hydrogen bond between the carboxylic acid proton of this compound and the nitrogen atom of the pyridine. researchgate.net The strength and geometry of these interactions are fundamental to the stability of the cocrystal lattice.
In cases where the coformer also possesses a hydrogen bond donor, such as a hydroxyl group, a more complex network of interactions can be anticipated. This could involve the carbonyl oxygen of the this compound acting as a hydrogen bond acceptor. soton.ac.uk The interplay between different potential hydrogen bond donors and acceptors would determine the final supramolecular assembly.
Table 1: Plausible Hydrogen Bond Interactions in this compound Cocrystals
| Donor Group (this compound) | Acceptor Group (Coformer) | Typical Interaction |
| Carboxylic Acid (-COOH) | Pyridine Nitrogen | O-H···N |
| Carboxylic Acid (-COOH) | Carbonyl Oxygen | O-H···O |
| Carboxylic Acid (-COOH) | Hydroxyl Oxygen | O-H···O |
Conformational Analysis from Crystal Structures
The twelve-membered ring of cyclododecane is known for its conformational complexity. In a crystal structure, the specific conformation adopted by the this compound molecule would be a balance between minimizing intramolecular strain and optimizing intermolecular interactions within the crystal lattice.
The large and flexible nature of the cyclododecane ring allows for a variety of low-energy conformations. The presence of the carboxylic acid substituent would further influence the conformational preference. Analysis of crystal structures, were they available, would reveal the specific torsion angles of the cyclododecane ring and the orientation of the carboxylic acid group relative to the ring.
This phenomenon, where a molecule adopts a specific conformation in the solid state that may not be its lowest energy conformation in solution, is known as conformational polymorphism. researchgate.netrsc.orgrsc.org Different crystal packing environments can stabilize different conformers. Therefore, it is conceivable that cocrystals of this compound with different coformers could exhibit different conformations of the cyclododecane ring system.
Table 2: Potential Conformational Features of this compound in Cocrystals
| Feature | Description |
| Ring Conformation | The specific arrangement of the twelve carbon atoms of the cyclododecane ring (e.g., boat-chair, twist-boat-chair). |
| Substituent Orientation | The orientation of the carboxylic acid group with respect to the mean plane of the cyclododecane ring (axial vs. equatorial-like). |
| Torsional Angles | The dihedral angles between adjacent carbon atoms in the ring, which define the overall ring pucker. |
Detailed crystallographic analysis would be essential to determine these conformational parameters accurately. mdpi.com Such an analysis would provide valuable insights into the interplay between molecular conformation and crystal packing in these complex systems.
Computational Investigations and Theoretical Modeling of Cyclododecanecarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ornl.gov These first-principles methods solve the Schrödinger equation for a given system, providing insights into its electronic structure and reactivity without reliance on experimental parameters. ornl.gov Methods like Density Functional Theory (DFT) and quantum chemistry approaches are widely used to approximate electron-electron interactions, which are key to determining a system's physical and chemical properties. ornl.gov
For cyclododecanecarboxylic acid, these calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict various molecular properties. The carboxylic acid group, with its electronegative oxygen atoms, significantly influences the electronic landscape of the molecule.
Key Research Findings from Quantum Chemical Calculations:
Electron Distribution: The oxygen atoms of the carboxylic group exhibit the highest negative charge, while the hydrogen atom of the hydroxyl group carries a high positive charge. This polarization is crucial for its chemical behavior, including its antioxidant activity. researchgate.net
Reactivity Descriptors: Calculations of parameters like chemical potential and energy gaps help in quantifying the reactivity of the molecule. researchgate.net A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher reactivity. researchgate.net
Bioactivity Scores: Computational models can predict the potential of this compound and its derivatives to act as enzyme inhibitors or interact with biological receptors like G-protein-coupled receptors. researchgate.net
| Property | Predicted Characteristic for this compound | Significance |
|---|---|---|
| HOMO-LUMO Gap | Relatively small gap | Indicates higher chemical reactivity researchgate.net |
| Electron Density | High on carboxylic oxygen atoms | Defines sites for electrophilic attack researchgate.net |
| Chemical Potential | Describes the escaping tendency of electrons | Measures the energy required for a chemical change researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes
Due to the flexible nature of the twelve-membered ring, this compound can exist in numerous conformations. nih.gov Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.govmpg.de These simulations provide a dynamic picture of the molecule, revealing the different shapes it can adopt and the energetic barriers between them. mpg.de
The process typically starts with energy minimization of an initial structure, followed by the calculation of forces on each atom to update their positions over time, generating a trajectory of the molecule's movement. nih.gov For complex molecules, especially in condensed phases, ab initio molecular dynamics (AIMD) can be employed to account for intermolecular interactions that stabilize certain conformers. nih.gov
Insights from Molecular Dynamics Simulations:
Conformational Equilibria: MD simulations can reveal the distribution of different conformers at a given temperature, highlighting the most populated and therefore most stable shapes. nih.gov
Influence of Environment: The conformational landscape can be significantly affected by the solvent or surrounding molecules. nih.gov For instance, in a polar solvent, conformations that expose the polar carboxylic acid group would be favored.
Reactivity Prediction: The conformational distribution can be a predictor of reactivity, as different conformers may have different propensities to react. nih.gov
| Aspect | Information Gained for this compound | Relevance |
|---|---|---|
| Conformational Ensemble | Identifies the various low-energy shapes of the molecule. biorxiv.org | Understanding the molecule's flexibility and predominant structures. |
| Interconversion Barriers | Calculates the energy needed to switch between conformations. mpg.de | Determines the timescale of conformational changes. |
| Solvent Effects | Shows how different solvents alter the conformational preferences. nih.gov | Predicting behavior in different chemical environments. |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. gardp.org Computational SAR approaches are invaluable in drug discovery and materials science for predicting the properties of new compounds. oncodesign-services.comcollaborativedrug.com By systematically modifying the structure of this compound in silico and calculating the effect on a particular activity, researchers can identify key structural features responsible for its function. oncodesign-services.com
These studies often involve generating a series of related compounds and analyzing how changes in substituents or functional groups affect properties like binding affinity to a receptor or catalytic activity. oncodesign-services.com
Applications of Computational SAR for this compound:
Identifying the Pharmacophore: SAR analysis can pinpoint the essential features of the molecule required for a specific biological action. oncodesign-services.com For many carboxylic acids, the carboxylic acid group itself is indispensable for activity. nih.gov
Optimizing Properties: By understanding which parts of the molecule can be modified, new derivatives with improved potency, selectivity, or other desirable properties can be designed. gardp.org
Predicting Activity of New Derivatives: Once a reliable SAR model is established, it can be used to predict the activity of yet-to-be-synthesized derivatives, saving time and resources. oncodesign-services.com
| Step | Description | Example for this compound Derivatives |
|---|---|---|
| Compound Series Design | Creating a set of virtual molecules with systematic structural variations. oncodesign-services.com | Modifying the cycloalkane ring or the carboxylic acid group. |
| Property Calculation | Using computational methods to predict the activity or property of interest. | Calculating binding energy to a target protein. |
| Analysis and Correlation | Identifying which structural features correlate with the desired activity. oncodesign-services.com | Determining if ring size affects biological activity. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. schrodinger.comresearchgate.net
Infrared (IR) Spectroscopy: The prediction of IR spectra through computational methods is a challenging but valuable endeavor. arxiv.orgarxiv.org Approaches range from empirical scaling of harmonic frequencies to more complex anharmonic calculations. arxiv.org Machine learning models are also emerging as a way to improve the accuracy of predicted IR spectra. arxiv.orgmit.edu For this compound, calculated IR spectra can help in assigning the vibrational modes observed in experimental spectra, particularly the characteristic stretches of the C=O and O-H bonds in the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for structure elucidation in solution. rsc.org Computational methods can predict NMR chemical shifts and coupling constants. rsc.orgfaccts.de These predictions are crucial for assigning experimental NMR signals and gaining deeper insights into conformational effects. schrodinger.com For a flexible molecule like this compound, computational prediction can help to understand how the chemical shifts of the ring protons and carbons are affected by the molecule's conformation.
Table of Predicted vs. Experimental Spectroscopic Data:
While specific detailed computational studies on this compound's spectra are not broadly available in the provided search results, the general approach would involve the following comparison:
| Spectroscopic Technique | Predicted Parameter | Typical Experimental Value Range for Carboxylic Acids | Significance of Comparison |
|---|---|---|---|
| IR Spectroscopy | C=O stretch, O-H stretch frequencies | ~1700-1725 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (O-H, broad) | Validates the calculated molecular geometry and force field. diva-portal.org |
| ¹³C NMR Spectroscopy | Chemical shift of the carboxyl carbon | ~170-185 ppm | Confirms the electronic environment of the carbon atoms. faccts.de |
| ¹H NMR Spectroscopy | Chemical shifts of ring protons | Varies depending on proximity to the carboxyl group | Provides information on the 3D structure and conformation in solution. rsc.org |
Mechanistic Studies of Reactions Involving Cyclododecanecarboxylic Acid
Reaction Pathway Elucidation in Synthesis and Derivatization
The synthesis of cyclododecanecarboxylic acid and its derivatives often involves multi-step processes where the elucidation of the reaction pathway is key to achieving desired products with high yield and selectivity.
One common synthetic route to this compound is through the oxidation of the corresponding cyclododecanone. bibliotekanauki.pl This transformation can proceed through various pathways depending on the oxidizing agent and reaction conditions. For instance, oxidation with nitric acid is believed to proceed via the formation of an α-hydroxy ketone, which is then further oxidized to cleave the ring, yielding a dicarboxylic acid. However, when milder oxidizing agents are used, the reaction can be controlled to yield the desired this compound. The elucidation of these pathways often relies on the isolation and characterization of reaction intermediates or by-products, providing insight into the sequence of bond-forming and bond-breaking events.
The derivatization of this compound, such as through esterification or amidation, generally follows well-established mechanisms for carboxylic acids. libretexts.org For example, Fischer esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, proceeds through a tetrahedral intermediate. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form the tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst. libretexts.org Isotopic labeling studies, where the oxygen atom of the alcohol is labeled, have confirmed that the hydroxyl group of the carboxylic acid is replaced during the reaction. libretexts.org
In the context of producing polymers like polyesters and polyamides from this compound, understanding the polymerization pathway is critical. ontosight.ai These reactions typically proceed through step-growth polymerization mechanisms. The elucidation of these pathways involves studying the kinetics of the reaction and the molecular weight distribution of the resulting polymer as a function of time and monomer concentration.
Intermediates and Transition States in this compound Transformations
The transformation of reactants to products in any chemical reaction proceeds through a high-energy transition state and may involve one or more intermediates. solubilityofthings.com Intermediates are transient species that exist in a local energy minimum along the reaction coordinate, while transition states represent the peak energy barrier between reactants, intermediates, and products. solubilityofthings.comyoutube.com
In reactions involving this compound, the large and flexible nature of the cyclododecane (B45066) ring can influence the stability and structure of intermediates and transition states. For example, in addition-elimination reactions at the carbonyl group, the formation of a tetrahedral intermediate is a key step. libretexts.orgsaskoer.ca The geometry and stability of this intermediate can be affected by the conformation of the large ring.
Table 1: Key Intermediates in this compound Reactions
| Reaction Type | Intermediate | Description |
|---|---|---|
| Fischer Esterification | Tetrahedral Intermediate | Formed by the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. libretexts.org |
| Radical Decarboxylation | Carboxyl Radical | A transient species formed by the homolytic cleavage of the C-COOH bond, which can then lose carbon dioxide. libretexts.org |
Transition states are, by their nature, fleeting and cannot be isolated. youtube.com However, their properties can be inferred from kinetic studies and computational modeling. For instance, in the esterification of carboxylic acids, the rate of reaction is influenced by the steric bulk of both the carboxylic acid and the alcohol. libretexts.org This suggests that the transition state leading to the tetrahedral intermediate is sterically demanding.
Role of this compound in Radical Chemistry
Carboxylic acids, including this compound, can participate in radical reactions, often through the formation of a carboxyl radical intermediate. libretexts.org This intermediate is typically generated through processes like the Barton decarboxylation or through photochemically induced electron transfer. libretexts.org
The primary role of the carboxyl group in radical chemistry is its ability to undergo decarboxylation, losing a molecule of carbon dioxide to form a carbon-centered radical. libretexts.org This process is driven by the formation of the stable CO₂ molecule. The resulting alkyl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization.
For this compound, the formation of the cyclododecyl radical opens up pathways for further functionalization of the large ring. For example, the radical can be trapped by a halogen atom source to produce a cyclododecyl halide or can react with oxygen to form hydroperoxides.
The stability of the generated radical plays a significant role in the outcome of the reaction. rsc.org While the cyclododecyl radical itself is a secondary alkyl radical, its reactivity can be harnessed in various synthetic transformations. rsc.org
Kinetic and Thermodynamic Aspects of this compound Reactions
In the context of reactions involving this compound, the reaction conditions, particularly temperature, can dictate whether the kinetic or thermodynamic product dominates. libretexts.orgmasterorganicchemistry.com For example, in reactions where multiple isomers can be formed, a lower reaction temperature may favor the kinetically preferred product, while a higher temperature, which allows for the reversal of the initial reaction steps, can lead to the thermodynamically more stable product. libretexts.orgmasterorganicchemistry.com
Table 2: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Reversibility | Irreversible or slow reverse reaction | Reversible reaction |
The large, flexible nature of the cyclododecane ring can also introduce unique thermodynamic considerations. The various conformations of the ring can have different energies, and the preferred conformation may change during the course of a reaction. The strain energy of the ring can also influence the thermodynamics of reactions that involve changes in the ring structure.
Kinetic studies of reactions involving this compound, such as measuring reaction rates at different temperatures, can provide valuable information about the activation energy and the mechanism of the reaction. uclouvain.be This data, combined with thermodynamic measurements, allows for a comprehensive understanding of the factors that govern the reactivity of this versatile chemical compound.
Advanced Applications of Cyclododecanecarboxylic Acid in Materials Science
Polymer Synthesis and Engineering
The integration of Cyclododecanecarboxylic acid into polymer structures is a key area of research aimed at developing materials with enhanced and tunable properties. While its primary role is not that of a traditional monomer for chain extension due to its monofunctional nature, it serves as a critical modifying agent.
This compound as a Monomer in Polyester (B1180765) Production
In the synthesis of polyesters, which typically involves the polycondensation of difunctional monomers (diols and dicarboxylic acids), this compound's role is specialized. mdpi.com As a monocarboxylic acid, it cannot form the repeating ester linkages required for polymer chain propagation. Instead, it is utilized as a chain terminator or a molecular weight regulator.
By introducing this compound into the polymerization reaction, the growth of polyester chains can be controlled. The acid reacts with a hydroxyl end-group of a growing polymer chain, effectively capping it and preventing further extension. This allows for the precise control of the polymer's average molecular weight and molecular weight distribution, which are critical parameters influencing the material's final properties such as viscosity, mechanical strength, and processability. The incorporation of the bulky cyclododecane (B45066) group at the chain ends can also modify the polymer's surface properties, increasing hydrophobicity and altering its interaction with other materials.
This compound in Polyamide Synthesis
Similar to its function in polyesters, this compound is not a primary building block in polyamide synthesis. Polyamides, such as nylon, are formed from the reaction of diamines with dicarboxylic acids. researchgate.net The monofunctional nature of this compound precludes it from participating in the chain-growth process.
Its application lies in the strategic modification of the polyamide structure. It can be employed to control the degree of polymerization by capping the amine end-groups of the growing chains. This control over molecular weight is crucial for tailoring the polymer's melt flow characteristics, which is important for processing techniques like injection molding. Furthermore, the large, hydrophobic cyclododecane moiety can act as an internal plasticizer, increasing the flexibility and impact resistance of the resulting polyamide material. While specific industrial applications are proprietary, its utility is noted in patent literature for resin compositions involving polyimide precursors. google.com
Development of Specialty Polymers with Tunable Properties
The use of this compound is particularly relevant in the manufacture of specialty polymers where specific, high-performance characteristics are required. scribd.com By incorporating the cyclododecane ring structure, either as a side group or as a chain end, polymer engineers can tune a range of material properties.
Key properties influenced by this compound incorporation:
Thermal Stability: The bulky, saturated ring can enhance the thermal stability of polymers by restricting the mobility of polymer chains.
Hydrophobicity: The large aliphatic ring significantly increases the water-repellent nature of the polymer surface.
Solubility: The nonpolar nature of the cyclododecane group can alter the solubility of the polymer, making it more soluble in nonpolar organic solvents.
Mechanical Properties: Its presence can affect the polymer's crystallinity and glass transition temperature, thereby tuning its flexibility, hardness, and impact strength.
This ability to fine-tune properties makes it a valuable component in creating custom polymers for demanding applications in electronics, automotive, and aerospace industries.
Role in Lubricant Chemistry as an Intermediate or Additive
In the field of lubricant chemistry, carboxylic acids are well-established as effective additives for enhancing performance under boundary lubrication conditions. This compound, with its distinct structure, serves as a valuable additive in various lubricant formulations. scribd.comgoogle.com
The primary mechanism involves the formation of a protective tribofilm on metal surfaces. The polar carboxylic acid "head" of the molecule adsorbs onto the metallic rubbing surfaces, while the nonpolar, long aliphatic "tail"—in this case, the cyclododecane ring—orients itself away from the surface. This creates a densely packed, low-friction molecular layer. This film serves two main purposes:
Friction Reduction: The layer of oriented molecules prevents direct asperity-to-asperity contact between the metal surfaces, reducing the coefficient of friction and minimizing energy loss.
Anti-Wear Protection: By separating the surfaces, the tribofilm significantly reduces wear, extending the operational life of mechanical components.
The large footprint of the cyclododecane group provides excellent surface coverage, leading to the formation of a robust and durable lubricating film. This makes this compound an effective friction modifier and anti-wear agent, particularly in applications where high pressures and temperatures are encountered.
This compound in Nanomaterials Science
The synthesis of nanomaterials with controlled size, shape, and stability is a cornerstone of modern nanotechnology. This compound plays a crucial role as a surface-active agent in this domain.
Capping Agent Functionality in Nanomaterial Synthesis
During the synthesis of metallic nanoparticles, such as gold (Au) or silver (Ag), there is a strong thermodynamic tendency for the newly formed particles to agglomerate into larger, uncontrolled clusters. rsc.orgnih.gov To prevent this, capping agents (or stabilizers) are introduced. This compound is an effective capping agent due to its amphiphilic nature. nih.gov
The functional mechanism is twofold:
Surface Binding: The carboxylate group (-COO⁻) of the acid chemisorbs onto the surface of the metal nanoparticle. This binding passivates the high-energy surface, controlling the growth rate of the particle during its formation.
Steric Hindrance: The large, bulky cyclododecane ring extends outwards from the nanoparticle surface into the surrounding solvent. This nonpolar shell creates a significant steric barrier, physically preventing the nanoparticles from approaching each other closely enough to aggregate. This steric repulsion ensures the formation of a stable, well-dispersed colloidal suspension of nanoparticles.
The use of this compound allows for the synthesis of nanoparticles with a narrow size distribution, which is critical for applications in catalysis, sensing, and biomedical imaging, as the properties of nanoparticles are highly size-dependent. rsc.org
Table 1: Comparison of Capping Agent Functionalities
| Capping Agent Type | Primary Stabilization Mechanism | Typical Nanoparticle Environment | Key Advantages | Example |
|---|---|---|---|---|
| This compound | Steric Hindrance | Non-polar organic solvents | Excellent dispersion, good control over size, produces hydrophobic particles | - |
| Citrate | Electrostatic Repulsion | Aqueous solutions | Simple, widely used, provides negative surface charge | Gold Nanoparticles |
| Thiol-PEG | Steric Hindrance & Hydrophilicity | Aqueous solutions | Biocompatible, prevents protein adsorption, high stability | Functionalized Gold Nanoparticles |
| Adipic Acid | Electrostatic & some Steric | Aqueous solutions | Provides negative charge, bidentate binding potential | Silver Nanoparticles nih.govnih.gov |
Surface Coordination and Reactivity Enhancement
This compound (CDCA) has emerged as a significant agent in the surface modification of materials, where its large cycloaliphatic ring and carboxylic acid functional group play crucial roles in coordinating to surfaces and enhancing their reactivity. This section delves into the specific applications and research findings related to the surface coordination of CDCA and its impact on the reactivity of various materials.
The primary mechanism by which CDCA modifies surfaces is through the coordination of its carboxylate headgroup to metal centers on the surface of materials, particularly metal oxides. This interaction leads to the formation of a self-assembled monolayer (SAM) or a passivation layer that alters the surface energy, chemical stability, and electronic properties of the substrate. The bulky and hydrophobic cyclododecyl group contributes to the formation of a dense and robust organic layer, which can effectively protect the underlying material from environmental degradation or passivate surface trap states.
Research Findings in Nanoparticle Passivation
In the realm of nanotechnology, CDCA has been investigated as a capping agent for zinc oxide (ZnO) nanoparticles. While specific studies focusing solely on this compound are limited, the principles of carboxylic acid passivation are well-established. Carboxylic acids, in general, coordinate to the ZnO surface, which can passivate defects and improve charge extraction in applications such as colloidal quantum dot solar cells. The interaction involves the carboxylic acid group binding to the zinc atoms on the nanoparticle surface. This binding can mitigate surface traps that would otherwise hinder device performance.
Computational modeling has provided insights into the interaction between carboxylic acids and ZnO surfaces. Density Functional Theory (DFT) calculations have shown that the adsorption of carboxylic acids onto ZnO is a thermodynamically favorable process, initiating the formation of a metal-carboxylate complex on the surface. This coordination is the first step in pathways that can lead to surface stabilization. While these studies often use smaller carboxylic acids like acetic acid for computational simplicity, the fundamental principles of carboxylate binding are applicable to larger molecules like CDCA.
Application as a Corrosion Inhibitor
The protective properties of long-chain carboxylic acids extend to the field of corrosion inhibition. While research on this compound is not as extensive as for some linear carboxylic acids, the established trend is that the efficiency of corrosion protection on metals like copper improves with increasing length of the hydrocarbon radical. This is attributed to the formation of a more compact and hydrophobic barrier on the metal surface. The large cyclododecyl group of CDCA is expected to contribute significantly to this protective layer, preventing corrosive agents from reaching the metal surface.
The following table summarizes the general effects of carboxylic acid surface modification, which are principles that apply to CDCA:
| Property Modified | General Effect of Carboxylic Acid Coordination | Relevance to this compound |
| Surface Energy | Reduces surface energy, making surfaces more hydrophobic. | The large, nonpolar cyclododecyl group enhances this effect. |
| Defect Passivation | Binds to surface metal sites, neutralizing charge traps. | Applicable to semiconductor nanoparticles like ZnO. |
| Corrosion Resistance | Forms a protective barrier against corrosive environments. | The bulky aliphatic ring is expected to form a dense protective layer. |
| Dispersion Stability | Prevents agglomeration of nanoparticles in solution. | Improves the processability of nanomaterials for various applications. |
While direct quantitative data on the surface coordination and reactivity enhancement of this compound remains an area for more focused research, the existing body of knowledge on long-chain carboxylic acids provides a strong foundation for its application in advanced materials science. The unique structural characteristics of CDCA, particularly its large cycloaliphatic ring, suggest its potential for creating highly stable and effective surface modifications.
Applications of Cyclododecanecarboxylic Acid in Pharmaceutical and Medicinal Chemistry Research
Cyclododecanecarboxylic Acid as a Building Block for Pharmaceutical Molecules
No studies were identified that describe the use of this compound as a direct building block or starting material for the synthesis of pharmaceutical molecules. While the broader class of carboxylic acids, including various cycloalkane carboxylic acids, are well-established precursors in drug synthesis, specific research detailing the incorporation of the cyclododecane (B45066) ring from this compound into medicinally active compounds is absent from the available literature.
Prodrug Design and Development Utilizing this compound Moiety
The concept of using a chemical moiety to create a prodrug, which is an inactive compound that is metabolized in the body to produce an active drug, is a common strategy in pharmaceutical development. However, there is no evidence in the scientific literature of the this compound moiety being used for this purpose. No studies were found that describe the design, synthesis, or evaluation of any prodrugs incorporating this compound.
Role of Cyclododecanecarboxylic Acid in Catalysis Research
Cyclododecanecarboxylic Acid as an Acid Catalyst or Co-catalyst
While the carboxylic acid functional group can act as a Brønsted acid catalyst in certain organic reactions, the scientific literature does not prominently feature this compound in this specific role. acs.orgwikipedia.orgtandfonline.comuchicago.edu Its primary contribution to catalysis research has been demonstrated through its use as a substrate in catalytic reactions, where the carboxylic acid group is strategically transformed.
A significant example is its application in a nickel-catalyzed aryl-alkyl cross-coupling reaction. nih.gov In this process, this compound is not used as a catalyst but as a pro-nucleophile. The methodology involves the initial conversion of the carboxylic acid into a redox-active N-hydroxyphthalimide (NHPI) ester. This derivative then serves as a surrogate for an alkyl halide in a decarboxylative cross-coupling with an aryl zinc reagent, catalyzed by a simple nickel salt. nih.govacs.org
The reaction demonstrates the utility of large-ring carboxylic acids in creating sp²-sp³ carbon-carbon bonds, which are crucial linkages in many complex organic molecules. The bulky cyclododecyl group is transferred efficiently, showcasing the robustness of the catalytic system. Research has shown that this compound, among other larger ring-sized acids, can be successfully coupled to form the corresponding arylated product in excellent yield. nih.gov
| Carboxylic Acid Substrate | Coupling Partner | Catalyst System | Product | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound (as redox-active ester) | Phenylzinc chloride | NiCl₂·6H₂O / di-tert-butyl bipyridine | Phenyldodecane | 85 | nih.gov |
Furthermore, the synthesis of this compound itself can be achieved through catalytic methods, such as the nickel-catalyzed carboxylation of chlorocyclododecane (B3051486) with carbon dioxide, highlighting another facet of its involvement in catalysis as a target product.
Carboxylic Acid Functional Group in Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov The carboxylic acid functional group is a key player in this field, primarily through two mechanisms: Brønsted acid catalysis and hydrogen-bond catalysis. wikipedia.orgwikipedia.orgrsc.org
As a Brønsted acid, the COOH group can protonate a substrate, activating it toward nucleophilic attack. rsc.orgnih.gov The strength of the acid influences its catalytic activity, a relationship often described by the Brønsted catalysis equation. wikipedia.org In hydrogen-bond catalysis, the carboxylic acid group acts as a hydrogen-bond donor. wikipedia.org It can form hydrogen bonds with an electrophile (e.g., a carbonyl group), which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy and increases its reactivity. nih.govacs.org This interaction can also help to orient substrates within a chiral environment to achieve enantioselectivity. wikipedia.org
While there is a vast body of research on carboxylic acids in organocatalysis, specific studies focusing on this compound are not prevalent in the reviewed literature. However, based on general principles, the presence of the large, non-polar, and sterically demanding cyclododecyl ring would be expected to influence its catalytic behavior in several ways:
Steric Hindrance: The bulky cyclododecyl group would create a sterically hindered environment around the carboxylic acid function, potentially influencing the selectivity of reactions by dictating the trajectory of substrate approach.
Solubility: The large aliphatic ring would significantly increase the molecule's lipophilicity, enhancing its solubility in non-polar organic solvents commonly used in organocatalysis.
Acidity: The alkyl nature of the cyclododecyl group is electron-donating, which would slightly decrease the acidity of the carboxylic acid compared to acids with electron-withdrawing groups.
These properties make it a candidate for applications where high solubility in non-polar media or specific steric control is desired, though its potential as a distinct organocatalyst remains an area for further exploration.
Ligand Design and Metal-Organic Frameworks (MOFs) incorporating this compound
The construction of metal-organic frameworks (MOFs) and the design of ligands for metal complexes are cornerstones of modern catalysis and materials science. wikipedia.org Carboxylic acids are among the most common functional groups used to create the organic "linkers" or "struts" that connect metal ions or clusters to form the porous structures of MOFs. wikipedia.orgossila.com
The properties of a MOF—such as its topology, pore size, and stability—are dictated by the geometry and functionality of its components. wikipedia.orgrsc.org Successful MOF construction typically relies on organic linkers that are:
Polyfunctional: Linkers usually possess two or more binding sites (e.g., dicarboxylic or tricarboxylic acids) to extend the framework in two or three dimensions. acs.orgimperial.ac.uk
Rigid: Rigid backbones, such as those found in aromatic carboxylates like terephthalic acid, provide structural integrity and lead to predictable and stable porous architectures. mdpi.com
This compound possesses characteristics that make it an unconventional choice for traditional MOF synthesis. It is monofunctional , meaning it has only one carboxylate group available for binding to a metal center. Monofunctional ligands typically act as "terminators" or "modulators" in MOF synthesis rather than "linkers," as they cannot extend the framework into higher dimensions. nih.gov Additionally, the cyclododecane (B45066) ring is highly flexible , in contrast to the rigid aromatic linkers preferred for creating robust, permanent porosity. mdpi.com
Due to these structural features, a review of the scientific literature did not yield specific examples of stable, porous MOFs constructed using this compound as the primary building block. Its monofunctional and flexible nature makes it less suitable for creating the extended, rigid networks that characterize the majority of catalytically active MOFs.
Future Research Directions and Emerging Trends for Cyclododecanecarboxylic Acid
Sustainable Synthesis Routes and Green Chemistry Approaches
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of cyclododecanecarboxylic acid is a prime candidate for green chemistry innovations. Future research will likely focus on moving away from traditional multi-step, energy-intensive processes that rely on petrochemical feedstocks.
Key emerging trends include:
Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and efficient route for chemical synthesis. Research into engineering microorganisms like Candida tropicalis or yeast strains to convert renewable feedstocks, such as plant-oil derivatives, into long-chain dicarboxylic acids is a promising avenue. This approach can significantly reduce the reliance on harsh chemical reagents and minimize waste generation. For instance, the biotransformation of dodecanoic acid methyl ester (derivable from coconut oil) showcases a move towards more sustainable starting materials.
Catalyst Innovation: The development of novel, non-toxic, and recyclable catalysts is crucial. Research is exploring the use of earth-abundant metals, such as iron-based catalysts, for key reaction steps like ring-opening of epoxides, which is a common transformation in specialty chemical synthesis. Furthermore, metal-free catalytic systems, for example those based on graphene oxide, are being developed for the oxidation of aldehydes to carboxylic acids, a potential step in some synthetic routes.
Alternative Energy Sources: Energy-efficient synthesis techniques are a cornerstone of green chemistry. Future syntheses may incorporate microwave-assisted synthesis, ultrasound, and photochemistry to reduce reaction times and energy consumption compared to conventional heating methods.
Atom Economy and Waste Reduction: A central goal is to design synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This includes developing catalyst-free reactions where possible, such as the Diels-Alder reaction for constructing cyclic frameworks from bio-based precursors like muconic and fumaric acid.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |
|---|---|---|
| Biocatalysis & Renewable Feedstocks | Engineered yeast or bacteria to convert plant oils or sugars into cyclododecane (B45066) precursors. | Reduced fossil fuel dependency, lower energy consumption, high selectivity. |
| Sustainable Catalysis | Use of iron-based or metal-free carbocatalysts for oxidation or cyclization steps. | Lower toxicity, catalyst recyclability, reduced environmental impact. |
| Energy-Efficient Techniques | Employing microwave or photochemical methods for specific transformations. | Faster reaction rates, reduced energy costs, milder reaction conditions. |
Integration into Supramolecular Assemblies and Smart Materials
The unique molecular architecture of this compound—a large, flexible, hydrophobic ring attached to a hydrophilic carboxyl group—makes it an intriguing building block for supramolecular chemistry and the development of "smart" materials. Supramolecular chemistry focuses on creating complex, functional structures through non-covalent interactions like hydrogen bonding and hydrophobic interactions.
Future directions in this area include:
Self-Assembling Systems: The amphiphilic nature of this compound could be exploited to form micelles, vesicles, or liquid crystals in aqueous solutions. These assemblies are foundational for applications in drug delivery, where they can encapsulate therapeutic agents.
Host-Guest Chemistry: The cyclododecane ring can act as a hydrophobic guest, fitting into the cavities of larger macrocyclic hosts like cyclodextrins or biphenarenes. This interaction can be used to create molecular switches or sensors that respond to specific stimuli.
Stimuli-Responsive Polymers: By incorporating this compound into polymer chains, materials that respond to environmental changes such as pH, temperature, or light could be developed. The carboxylic acid group provides a pH-responsive handle, while the large aliphatic ring can influence the polymer's thermal properties and interactions with other molecules. For example, polymers incorporating N-isopropylacrylamide (NIPAM) exhibit temperature-responsive behavior due to changes in hydrogen bonding and hydrophobic interactions.
Mechanically Interlocked Materials: The concept of creating materials from mechanically interlocked molecules, like chain mail, offers enhanced toughness and flexibility. The cyclic structure of this compound could be a component in the synthesis of catenanes or rotaxanes, leading to novel resilient materials.
| Supramolecular Concept | Role of this compound | Potential Application |
|---|---|---|
| Amphiphilic Self-Assembly | Forms core-shell structures (micelles/vesicles) with a hydrophobic core and hydrophilic shell. | Drug encapsulation and controlled release systems. |
| Host-Guest Interactions | The cyclododecane ring acts as a guest molecule within a larger host cavity. | Molecular sensors, stimuli-responsive gels. |
| Smart Polymers | Acts as a monomer or side-chain to impart hydrophobicity and pH-sensitivity. | Temperature or pH-responsive hydrogels, adaptive coatings. |
Advanced Functionalization for Novel Applications
A major frontier in the chemistry of cycloalkanes is the ability to selectively modify their structure to introduce new properties. Advanced functionalization of the cyclododecane ring, beyond the existing carboxylic acid group, is a key research trend that could unlock a vast chemical space for new applications.
Emerging strategies focus on:
Transannular C-H Functionalization: The direct activation of carbon-hydrogen (C-H) bonds on the cycloalkane ring represents a powerful and efficient way to create new derivatives. Recent breakthroughs have shown that specialized ligands can direct metal catalysts (e.g., palladium) to selectively functionalize remote C-H bonds (e.g., at the γ-position) of cycloalkane carboxylic acids. Applying this "molecular editing" technique to this compound would allow for the precise installation of aryl groups or other functionalities, bypassing lengthy synthetic sequences.
Photocatalysis: Visible-light-mediated photocatalysis is an increasingly important tool for organic synthesis. This technology could be applied for the decarboxylative functionalization of this compound, where the carboxyl group is replaced with another functional group, or for the direct C-H functionalization of the ring using light to generate reactive intermediates under mild conditions.
Derivatization of the Carboxyl Group: While functionalizing the ring is a major goal, creating novel derivatives from the carboxylic acid itself remains important. This includes forming amides, esters, or linking the molecule to other complex structures like polymers or bioactive scaffolds to create materials with tailored properties.
| Functionalization Strategy | Target Position | Potential Added Functionality | Example Application |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | γ-methylene C-H bond on the ring | Aryl or heteroaryl groups | Synthesis of precursors for medicinal chemistry. |
| Photocatalytic C-O Bond Formation | C-H bonds on the ring | Hydroxyl (-OH), Alkoxy (-OR) | Creation of specialty monomers for polyesters. |
| Amide Coupling | Carboxylic acid group | Amide linkages to amines or polymers | Development of new polyamides or functionalized surfaces. |
Interdisciplinary Research with Biological Systems
The intersection of materials science and biology offers exciting future prospects for this compound and its derivatives. The molecule's long alkyl chain provides a lipophilic character that can facilitate interactions with biological membranes, while the carboxylic acid group can be used for conjugation or to modulate solubility.
Key research areas to be explored include:
Biocompatibility and Bioactivity: A fundamental area of future research will be to evaluate the biocompatibility of this compound and its derivatives. Studies on cytotoxicity and cellular uptake are essential first steps. Furthermore, given that many carboxylic acids exhibit antimicrobial properties, its potential as an antibacterial or antifungal agent could be investigated.
Drug Delivery Systems: As mentioned, the amphiphilic nature of this molecule makes it a candidate for drug delivery vehicles. Research could focus on creating self-assembled nanoparticles for delivering hydrophobic drugs. The alkyl chain length can be a critical factor in modulating the properties and drug release profiles of such delivery systems.
Bioisosteres in Medicinal Chemistry: In drug design, a carboxylic acid group is often a key part of a pharmacophore but can sometimes lead to poor metabolic stability or membrane permeability. Medicinal chemists could use the this compound scaffold as a starting point, replacing the carboxyl group with bioisosteres (functional groups with similar physical or chemical properties) to create new drug candidates with improved pharmacological profiles.
Functional Biomaterials: Derivatives of this compound could be used to create functional biomaterials. For example, by grafting it onto biocompatible polymers like alginate or gelatin, new materials with tunable hydrophobicity and degradation rates could be developed for tissue engineering or controlled-release applications.
Q & A
Basic Research: What are the recommended methods for synthesizing cyclododecanecarboxylic acid in laboratory settings?
Methodological Answer:
this compound is typically synthesized via oxidation of cyclododecane derivatives or carboxylation reactions. A common approach involves the catalytic oxidation of cyclododecane using strong oxidizing agents (e.g., KMnO₄ or CrO₃) under controlled acidic conditions. Key steps include:
- Reaction Optimization : Adjust temperature (e.g., 80–100°C) and solvent polarity to enhance yield .
- Purification : Recrystallization from ethanol or acetone is recommended, given the compound’s melting point (97–98°C) .
- Validation : Confirm purity via thin-layer chromatography (TLC) or HPLC, referencing the SMILES string (OC(=O)C1CCCCCCCCCCC1) for structural verification .
Basic Research: How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
Characterization involves a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify proton environments (e.g., cycloalkane backbone) and carboxyl group resonance .
- Infrared Spectroscopy (IR) : Confirm the carboxylic acid functional group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Melting Point Analysis : Compare observed melting points (97–98°C) with literature values to assess purity .
- Mass Spectrometry (MS) : Validate molecular weight (212.33 g/mol) and fragmentation patterns.
Basic Research: What safety protocols should be followed when handling this compound in laboratory environments?
Methodological Answer:
While specific toxicity data for this compound is limited, general safety protocols for carboxylic acids and cycloalkanes apply:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during heating or solvent evaporation .
- Waste Disposal : Collect residues in sealed containers labeled for hazardous organic waste, avoiding environmental release .
- Emergency Measures : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research: How can computational chemistry methods be applied to predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
Computational tools enable mechanistic insights and reaction design:
- Molecular Dynamics (MD) Simulations : Model interactions between this compound and catalysts (e.g., metal complexes) to predict regioselectivity.
- Density Functional Theory (DFT) : Calculate activation energies for carboxylation or esterification reactions, using software like Gaussian or ORCA .
- In Silico Databases : Cross-reference the InChI key (JWIPDQOXAJMVHL-UHFFFAOYSA-N) with platforms like PubChem to validate predicted reaction pathways .
Advanced Research: What experimental strategies are effective in resolving contradictory data regarding the thermal stability of this compound?
Methodological Answer:
Address discrepancies through systematic validation:
- Controlled Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to isolate decomposition pathways.
- Reproducibility Checks : Replicate experiments across multiple labs, standardizing heating rates (e.g., 10°C/min) and sample masses .
- Statistical Modeling : Apply ANOVA or principal component analysis (PCA) to identify outliers or confounding variables (e.g., moisture content) .
Advanced Research: What methodologies are recommended for investigating the environmental impact of this compound degradation byproducts?
Methodological Answer:
Adopt interdisciplinary approaches:
- Ecotoxicology Assays : Expose aquatic organisms (e.g., Daphnia magna) to degradation byproducts, monitoring LC₅₀ values and bioaccumulation potential .
- Chromatographic Profiling : Use GC-MS to identify persistent metabolites, referencing retention indices and fragmentation libraries .
- Field Studies : Conduct soil/water sampling near industrial sites to correlate contamination levels with ecological disruptions .
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄O₂ | |
| Melting Point | 97–98°C | |
| SMILES String | OC(=O)C1CCCCCCCCCCC1 | |
| InChI Key | JWIPDQOXAJMVHL-UHFFFAOYSA-N |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
